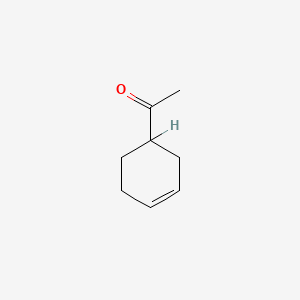

4-Acetylcyclohexene

描述

Significance of Cyclohexene (B86901) Scaffolds in Molecular Design

The cyclohexene ring is a privileged scaffold in molecular design, frequently appearing in a diverse array of natural products and synthetic compounds with significant biological activities. nih.gov Its conformational flexibility and the presence of a reactive double bond make it a valuable building block for the construction of more complex polycyclic systems. seqens.com The utility of the cyclohexene framework extends to pharmaceuticals, agrochemicals, and fine chemicals. nus.edu.sg For instance, cyclohexene and its derivatives are crucial intermediates in the synthesis of various drugs, including anti-inflammatory, analgesic, and antimicrobial agents. seqens.comnus.edu.sg The stereochemical intricacies of the cyclohexene ring also allow for the precise spatial arrangement of functional groups, a critical factor in designing molecules with specific biological targets. nih.gov

Overview of Strategic Importance of α,β-Unsaturated Ketones in Synthetic Methodologies

α,β-Unsaturated ketones, also known as enones, are exceptionally important intermediates in organic synthesis. rsc.orgwikipedia.org Their strategic value stems from the conjugation between the alkene and the carbonyl group, which creates two electrophilic sites: the carbonyl carbon and the β-carbon. wikipedia.orgpressbooks.pub This electronic feature allows for two primary modes of nucleophilic attack: 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. pressbooks.pubresearchgate.net This dual reactivity provides synthetic chemists with a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net The enone functionality is a key component in numerous name reactions, including the Robinson annulation and the Baylis-Hillman reaction, further highlighting its importance in the construction of complex cyclic and acyclic systems. pressbooks.pub

Scope and Research Focus on 4-Acetylcyclohexene

This article focuses specifically on the chemical compound this compound. The primary objective is to provide a detailed and scientifically accurate overview of its chemical and physical properties, established and potential synthetic routes, and its characteristic chemical reactions. By concentrating solely on this molecule, this work aims to offer a comprehensive resource for researchers and practitioners in the field of organic synthesis, free from extraneous information.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-cyclohex-3-en-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCDJUMICVADAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC=CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30286330 | |

| Record name | 4-Acetylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7353-76-6 | |

| Record name | 4-Acetylcyclohexene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Acetylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(cyclohex-3-en-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetylcyclohexene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8GU34KLD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Acetylcyclohexene and Analogues

Classical and Contemporary Synthetic Routes

Several distinct synthetic strategies have been employed to access acyl-cyclohexene structures, with some specifically yielding 4-acetylcyclohexene.

While the rearrangement of 1-ethynylcyclohexanol is a known route to acetylcyclohexene derivatives, the primary products reported from this precursor under various conditions are typically 1-acetylcyclohexene (B1328911) isomers, not specifically this compound rsc.org. For instance, treatment of 1-ethynylcyclohexanol with phosphorus pentoxide in benzene (B151609) yields 1-acetylcyclohexene research-solution.comorgsyn.org. Similarly, rearrangement with formic acid can lead to 4-hydroxy-1-acetylcyclohexene rsc.org. Therefore, this method is not directly applicable to the synthesis of this compound.

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for constructing six-membered rings, including the cyclohexene (B86901) core acs.orgwikipedia.org. This methodology has been successfully applied to the synthesis of this compound.

A notable example involves the cycloaddition of butadiene (a conjugated diene) with methyl vinyl ketone (a dienophile). This reaction has been reported to yield this compound in approximately 63% yield acs.org. The regioselectivity of this reaction is crucial for forming the desired 4-acetyl isomer.

Table 1: Diels-Alder Synthesis of this compound

| Diene | Dienophile | Catalyst/Conditions | Yield | Reference |

| Butadiene | Methyl vinyl ketone | Not specified | 63% | acs.org |

The Diels-Alder reaction is well-established for its ability to control both regiochemical and stereochemical outcomes, making it a versatile tool for synthesizing substituted cyclohexenes wikipedia.org.

Oxidative dehydrogenation is a process that introduces unsaturation into organic molecules by removing hydrogen atoms, often using an oxidant or a catalyst. While general oxidative dehydrogenation processes are widely studied for various organic transformations google.comrsc.orgresearchgate.netmdpi.com, specific and prominent methods for the direct synthesis of this compound via oxidative dehydrogenation were not prominently identified in the literature reviewed for this article.

A contemporary and atom-economical approach for synthesizing acyl-cyclohexenes involves a tandem cascade reaction. This methodology, catalyzed by an iridium(I) complex, utilizes 1,5-diols and acetophenones to construct substituted acyl-cyclohexenes acs.orgnih.gov. The process is initiated by acceptorless dehydrogenation of the diol, followed by a redox-neutral cascade that includes a novel base-mediated nih.govthieme-connect.de-hydride shift nih.gov. This method is characterized by producing water and hydrogen gas as the sole byproducts, aligning with green chemistry principles acs.orgnih.gov. While this cascade reaction is effective for a broad range of functionalized acyl-cyclohexenes, its specific application to yield this compound as a primary product requires further detailed investigation.

Precursor Design and Stereocontrol in this compound Synthesis

The design of appropriate precursors is fundamental to achieving efficient and selective synthesis. For the Diels-Alder route to this compound, the key precursors are butadiene and methyl vinyl ketone acs.org. Butadiene acts as the 4π-electron component (diene), and methyl vinyl ketone serves as the 2π-electron component (dienophile).

Stereocontrol is a critical aspect of organic synthesis, particularly for molecules with potential chiral centers. While this compound itself is typically synthesized as a racemic mixture nih.gov, other related reactions involving acetylcyclohexenes, such as asymmetric [4+2] cycloadditions, demonstrate the importance of stereocontrol in this chemical space researchgate.net. The Diels-Alder reaction, in general, offers good control over regiochemistry and stereochemistry, which is vital for constructing complex molecular architectures wikipedia.org. In the cascade reaction described in section 2.1.4, the use of enantiopure diols has been shown to yield C4-substituted cyclohexenes without loss of stereochemical integrity, highlighting the potential for stereocontrol in related synthetic pathways acs.org.

Green Chemistry Considerations in this compound Production

Green chemistry principles aim to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency scribd.comyale.edursc.orgacs.org. Several aspects of the synthetic routes discussed align with these principles.

The tandem acceptorless dehydrogenation- nih.govthieme-connect.de-hydride shift cascade reaction is particularly noteworthy for its atom economy and the generation of only water and hydrogen gas as byproducts acs.orgnih.gov. This significantly reduces waste compared to methods that produce stoichiometric byproducts.

While the Diels-Alder reaction of butadiene and methyl vinyl ketone is a well-established route, considerations for greener synthesis would involve optimizing reaction conditions to maximize yield and minimize solvent use or employing more environmentally benign solvents if possible acs.org. The general principles of green chemistry, such as waste prevention, atom economy, and the use of catalytic methods, are crucial for developing sustainable processes for compounds like this compound yale.edursc.orgacs.org.

Reactivity and Mechanistic Investigations of 4 Acetylcyclohexene

Cycloaddition Reactions

Cycloaddition reactions are fundamental in organic synthesis for constructing cyclic systems, and 4-acetylcyclohexene has been employed as a substrate in several notable examples, particularly in asymmetric variants facilitated by organocatalysis.

Organocatalytic Asymmetric [4+2] Cycloadditions

Organocatalysis has emerged as a powerful tool for achieving enantioselective cycloadditions, and this compound has been utilized as a key component in such transformations. These reactions often involve the activation of either the diene or the dienophile through non-covalent interactions or the formation of transient catalytic intermediates.

The dienamine-mediated approach has been successfully applied to the asymmetric [4+2] cycloaddition involving this compound. In these processes, chiral amine catalysts, often primary amines, react with carbonyl compounds to form transient enamine intermediates. These enamines can then participate in cycloaddition reactions with suitable partners, such as electron-deficient olefins, to construct complex cyclic structures with high stereocontrol researchgate.netresearchgate.netmolaid.com.

Studies have reported the first organocatalytic asymmetric [4+2] cycloaddition reactions employing 1-acetylcyclohexene (B1328911) (along with 1-acetylcyclopentene) as a dienophile with cyano-containing enones. These reactions provide a practical route for the synthesis of bicyclic fused carbocycles possessing up to four contiguous stereocenters researchgate.netresearchgate.netmolaid.com. While specific quantitative data for this compound in all reported instances are not always detailed in abstracts, the general methodology is described as yielding high enantioselectivities and good yields researchgate.netmolaid.com. For example, reactions involving Cinchona amine derivatives with 1-acetylcycloalkenes and nitroolefins have yielded products with moderate enantioselectivities semanticscholar.org.

A significant application of these organocatalytic cycloaddition strategies is the synthesis of chiral spirocyclic compounds. In some protocols, the initial cycloaddition adducts can undergo subsequent intramolecular reactions, such as Michael additions, to form spirocyclic or even bis-spirocyclic frameworks semanticscholar.org. Research has demonstrated that domino reactions, initiated by Michael additions and followed by further bond formations, can lead to spirocyclic structures with remarkable stereocontrol, achieving enantiomeric excesses (ee) up to >99% and diastereomeric ratios (dr) up to 95:5 unimi.it. These findings highlight the potential of organocatalysis in efficiently constructing complex, three-dimensional spirocyclic architectures.

The asymmetric [4+2] cycloaddition reactions involving this compound are particularly valuable for the enantioselective construction of fused carbocyclic systems. These reactions are capable of generating bicyclic fused carbocycles that contain multiple stereogenic centers, often up to four contiguous stereocenters, including a tetrasubstituted chiral carbon center researchgate.netresearchgate.net. The ability to precisely control the stereochemistry during the formation of these fused ring systems makes these methods highly attractive for the synthesis of complex natural products and pharmaceuticals.

Table 1: Organocatalytic Asymmetric [4+2] Cycloadditions of 1-Acetylcyclohexene

| Reaction Type | Dienophile/Diene Partner | Catalyst Type | Product Type | Key Stereochemical Features | Reported Yield | Reported Enantiomeric Excess (ee) | References |

| [4+2] Cycloaddition | Cyano-containing enones | Chiral primary amine (dienamine catalysis) | Bicyclic fused carbocycles | Four contiguous stereocenters | Generally high | Moderate to Excellent | researchgate.netresearchgate.netmolaid.com |

| Domino Reaction (Michael Addition followed by intramolecular Michael Addition) | Nitroalkenes | Cinchona amine derivatives + additive | Spirocyclic or Bis-spirocyclic compounds | Spirocyclic structure, multiple stereocenters | Moderate | Moderate | semanticscholar.org |

| Domino Reaction (various) | Various | Organocatalysts (e.g., thiourea, amine) | Spiro compounds | High stereocontrol (ee up to >99%, dr up to 95:5) | Good | Up to >99% | unimi.it |

Friedel-Crafts Additions to the Cyclohexene (B86901) Double Bond

The Friedel-Crafts reaction is a cornerstone of electrophilic aromatic substitution, typically used to attach alkyl or acyl groups to aromatic rings. However, it can also be applied to alkenes, including cyclic ones, to achieve addition reactions.

Investigations into the Friedel-Crafts reaction of this compound with benzene (B151609) in the presence of aluminum chloride (AlCl3) have revealed specific stereochemical outcomes oup.comoup.com. In these reactions, benzene adds to the double bond of this compound. The studies indicate that the reaction predominantly yields 1,4-disubstituted cyclohexane (B81311) products, with a notable stereoselectivity for the trans configuration oup.comoup.com. A proposed mechanism suggests that the stereochemical preference arises from the stereoselective addition of benzene to the carbocation intermediate formed from the cyclohexene double bond oup.com. While general Friedel-Crafts alkylations can be complicated by carbocation rearrangements, the specific outcome here emphasizes the stereochemical control achieved in the addition to the cyclic alkene.

Table 2: Friedel-Crafts Addition of Benzene to this compound

| Reaction Type | Reactants | Catalyst | Product Type | Stereochemical Outcome | Mechanism Notes | References |

| Friedel-Crafts Addition | This compound + Benzene | Aluminum Chloride (AlCl3) | 1,4-Disubstituted cyclohexane | Predominantly trans configuration | Stereoselective addition to carbocation intermediate | oup.comoup.com |

C-H Bond Activation Methodologies

C-H bond activation is a powerful strategy in modern organic synthesis, enabling the direct functionalization of typically inert C-H bonds, thereby streamlining synthetic routes and reducing waste sigmaaldrich.comrutgers.edu. Transition metals play a crucial role in catalyzing these transformations, facilitating the cleavage of C-H bonds and the subsequent formation of new carbon-heteroatom or carbon-carbon bonds sigmaaldrich.comnih.gov.

Transition-Metal Catalyzed Functionalization

While specific literature detailing the direct transition-metal catalyzed C-H functionalization of this compound is not extensively documented in the provided search results, the general principles of transition-metal catalysis in C-H activation are well-established. Transition metals such as palladium, rhodium, iridium, and ruthenium are commonly employed for C-H bond activation sigmaaldrich.comnih.gov. These catalysts, often in conjunction with specific ligands, can selectively activate C-H bonds based on electronic, steric, or directing group effects nih.gov.

For instance, rhodium-catalyzed chelation-assisted C-H functionalization often involves the initial coordination of a heteroatom within the substrate to the metal center, followed by C-H bond cleavage to form a metallacyclic intermediate nih.govescholarship.org. This intermediate then undergoes further reactions, such as insertion into a π-system, leading to the functionalized product nih.gov. The acetyl group in this compound, containing a carbonyl oxygen, could potentially act as a directing group, influencing the regioselectivity of C-H activation at adjacent positions. However, the specific application of this to this compound would require dedicated investigation.

A related transformation, the Friedel-Crafts reaction, involving this compound and benzene in the presence of aluminum chloride, demonstrated the reactivity of the cyclohexene double bond. This reaction led to the stereoselective formation of 1,4-disubstituted cyclohexanes with a trans configuration, suggesting that under Lewis acidic conditions, electrophilic attack at the double bond is a primary reaction pathway oup.comoup.com. This type of reaction, while not strictly C-H activation, showcases the molecule's susceptibility to electrophilic attack, which can be influenced by the acetyl substituent.

Conformational Dynamics and Reaction Pathways

The conformational dynamics of cyclic molecules like this compound significantly influence their reactivity and the stereochemical outcome of reactions uou.ac.in. Cyclohexene derivatives exist in various conformations, primarily chair-like and boat-like forms, with substituents occupying axial or equatorial positions. The preference for one conformation over another is dictated by steric and electronic factors, such as the anomeric effect or the preference of bulky groups to occupy equatorial positions uou.ac.inresearchgate.net.

For this compound, the acetyl group's position and its interaction with the cyclohexene ring's conformation will dictate the accessibility of different reactive sites and the preferred reaction pathways. The cyclohexene ring itself has a degree of flexibility, and the double bond introduces rigidity in that specific part of the ring. The acetyl group, being a carbonyl, can influence the electron density distribution within the molecule.

While specific studies detailing the conformational analysis of this compound and its direct impact on reaction pathways are not detailed in the provided search results, general principles of conformational analysis are applicable uou.ac.inresearchgate.net. For example, in reactions involving the double bond, such as additions, the conformation of the ring can influence the facial selectivity of the approach of the reagent. Similarly, in potential C-H activation events, the proximity and orientation of specific C-H bonds relative to the directing group (if present) or the catalytic metal center will be crucial.

The study of Diels-Alder reactions involving acetyl-substituted cyclohexenes, such as 1-acetylcyclohexene, has shown that organocatalytic asymmetric [4+2] cycloadditions can be achieved, leading to fused carbocycles with defined stereochemistry researchgate.net. These reactions often proceed via enamine activation and concerted addition pathways, where the conformation of the enone dienophile plays a role in controlling the stereochemical outcome.

Applications of 4 Acetylcyclohexene As a Synthetic Building Block

Total Synthesis of Complex Natural Products and Analogues

The cyclohexene (B86901) core structure, of which 4-acetylcyclohexene is a prime example, is a recurring scaffold in numerous biologically active natural products. Synthetic strategies often leverage this type of building block to construct complex molecular architectures. For instance, the synthesis of taxol, a potent anti-cancer agent, involves the construction of a complex 6,8,6-ring system which can be conceptually derived from a cyclohexenone precursor. organic-chemistry.org The strategic use of such building blocks simplifies the synthetic route by providing a pre-formed carbocyclic ring that can be further elaborated. organic-chemistry.org

The utility of the cyclohexenone framework is demonstrated in synthetic approaches where it serves as a starting point for a series of carbon-carbon bond formations and cycloadditions to build intricate polycyclic systems. organic-chemistry.org The functional groups present in acetylcyclohexene—the ketone and the alkene—allow for sequential and regioselective modifications, which are crucial in the multi-step total synthesis of complex targets.

Table 1: Examples of Natural Product Scaffolds Accessible from Cyclohexene Derivatives

| Natural Product Class | Core Structure | Relevance of this compound Motif |

|---|---|---|

| Terpenoids | Polycyclic systems often containing six-membered rings | The cyclohexene ring provides a foundational A-ring for further annulation. |

| Alkaloids | Nitrogen-containing polycycles | The ketone can be converted to an amine or used in condensation reactions. |

Construction of Fused and Bridged Polycyclic Systems

The carbon framework of this compound is ideally suited for constructing more elaborate fused and bridged ring systems, which are common features in many natural products. The Diels-Alder reaction itself is the quintessential method for creating the initial cyclohexene ring. libretexts.orgmasterorganicchemistry.com This pericyclic reaction proceeds through a cyclic transition state to form two new sigma bonds and a new pi bond, efficiently generating molecular complexity. libretexts.org

Further transformations on the this compound scaffold can lead to polycyclic structures. The double bond can participate in subsequent cycloaddition reactions, while the ketone functionality can be used to direct annulation strategies, such as the Robinson annulation. These methods allow for the systematic construction of adjacent rings, leading to fused systems like decalins or more complex bridged structures. For example, intramolecular Diels-Alder reactions, where the diene and dienophile are tethered to the initial ring, are a powerful strategy for accessing intricate, three-dimensional architectures.

Precursor in the Synthesis of Chiral Scaffolds

Chirality is a critical feature of most bioactive molecules, and the development of methods to synthesize enantiomerically pure compounds is a central goal of modern organic chemistry. This compound, while achiral itself, is a prochiral molecule that can be readily converted into valuable chiral building blocks. The ketone and alkene functionalities serve as strategic points for introducing stereocenters.

Methods for achieving this include:

Asymmetric reduction of the ketone: Using chiral reducing agents or catalysts to produce optically active secondary alcohols.

Asymmetric epoxidation or dihydroxylation of the alkene: Employing reagents like Sharpless catalysts to create chiral epoxides or diols.

Asymmetric conjugate addition: Adding nucleophiles to the enone system (if the double bond is conjugated to the carbonyl) using chiral catalysts to set a stereocenter. organic-chemistry.org

The resulting chiral cyclohexene derivatives are versatile intermediates for the synthesis of enantiomerically pure natural products and pharmaceuticals. nih.gov For example, chiral 4-alkyl-4-hydroxycyclohexenones, which are structurally related derivatives, have been synthesized and investigated as precursors to compounds with potential anticancer properties. nih.gov

Role in Multi-component Reactions for Structural Diversity

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. nih.gov These reactions are prized for their atom economy, convergence, and ability to rapidly generate libraries of structurally diverse molecules.

This compound is itself the product of one of the most fundamental multi-component cycloadditions: the Diels-Alder reaction between 1,3-butadiene (B125203) and methyl vinyl ketone. libretexts.org This reaction exemplifies the principles of MCRs by building a complex cyclic scaffold from simple, acyclic precursors in one step.

While not typically a starting component in classic named MCRs like the Ugi or Passerini reactions, the bifunctional nature of this compound makes it an excellent substrate for sequential reactions that can be designed as one-pot, multi-component processes. For instance, the ketone can be converted into an imine in situ, which could then react with an isocyanide and a carboxylic acid in a Ugi-type reaction. The alkene provides an additional site for diversification, allowing for subsequent reactions like hydroformylation or metathesis to be incorporated into a synthetic sequence, thereby generating significant molecular diversity from a common intermediate.

Derivatization to Bioactive Molecule Precursors

The chemical reactivity of this compound makes it a versatile starting point for the synthesis of precursors to a wide range of bioactive molecules. nih.gov The ketone and alkene groups can be independently or concertedly modified to introduce new functionalities and build molecular complexity.

Table 2: Synthetic Transformations of this compound for Precursor Synthesis

| Functional Group | Reaction Type | Resulting Functionality | Application |

|---|---|---|---|

| Ketone | Reduction | Secondary Alcohol | Introduction of a hydroxyl group for ether/ester formation. |

| Ketone | Grignard Reaction | Tertiary Alcohol | Carbon skeleton elaboration. |

| Ketone | Wittig Reaction | Alkene | Conversion to an exocyclic double bond for further reactions. |

| Ketone | Reductive Amination | Amine | Introduction of nitrogen for synthesis of alkaloids/amides. |

| Alkene | Epoxidation | Epoxide | Ring-opening reactions with various nucleophiles. |

| Alkene | Dihydroxylation | Diol | Precursor to cyclic ethers or for protection/derivatization. |

| Alkene | Halogenation | Dihalide | Substrate for elimination or substitution reactions. byjus.com |

These transformations allow chemists to convert the simple this compound scaffold into highly functionalized intermediates. For example, the synthesis of chiral 4,6-dihydroxy-4-alkyl-cyclohexenone structures, reported to have selective cytotoxicity toward certain cancer cell lines, highlights the potential of this molecular framework in medicinal chemistry research. nih.gov The ability to systematically modify the core structure is essential for developing structure-activity relationships in drug discovery programs.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural verification of this compound. Beyond simple spectral acquisition, advanced NMR studies provide deep insights into the molecule's three-dimensional structure and dynamic behavior. The cyclohexene ring is not planar and exists in rapidly interconverting half-chair or twist-boat conformations. The position of the acetyl group, either pseudo-axial or pseudo-equatorial, significantly influences the stability and reactivity of the molecule.

In 1H NMR, the olefinic protons typically appear as a complex multiplet between 5.6-5.8 ppm, while the acetyl methyl protons present as a sharp singlet around 2.1-2.2 ppm. The remaining aliphatic protons on the cyclohexene ring produce signals in the 1.2-2.5 ppm range. For unambiguous assignment, two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) reveal proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments map the correlations between protons and their directly attached or more distant carbon atoms, respectively.

Conformational analysis of this compound investigates the equilibrium between the two primary chair-like conformers: one with the acetyl group in a pseudo-equatorial position and the other with it in a pseudo-axial position. gmu.eduutexas.edu The pseudo-equatorial conformation is generally favored to minimize steric strain, specifically 1,3-diaxial interactions that would occur between an axial acetyl group and the axial hydrogens on the ring. masterorganicchemistry.com Variable-temperature (VT) NMR studies can be used to probe this equilibrium. At lower temperatures, the interconversion between conformers slows, potentially allowing for the observation of distinct signals for each conformer and the calculation of the energy barrier for the ring flip. researchgate.net Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space proton-proton distances, offering definitive evidence for the preferred conformation by identifying proximities characteristic of either the axial or equatorial orientation of the acetyl substituent. ipb.pt

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Click to view data

| Atom Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| C=O | - | ~210 |

| CH₃ | ~2.15 (s) | ~28 |

| CH (acetyl-bearing) | ~2.5 (m) | ~50 |

| CH=CH (alkene) | ~5.7 (m) | ~126, ~127 |

| Ring CH₂ | 1.5 - 2.4 (m) | ~25, ~28, ~30 |

Infrared (IR) and Mass Spectrometry (MS) for Reaction Monitoring and Product Confirmation (beyond basic identification)

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are powerful tools used not just for final product identification but for real-time monitoring of chemical reactions and detailed structural confirmation through fragmentation analysis.

In the context of synthesizing this compound, typically via a Diels-Alder reaction between 1,3-butadiene and methyl vinyl ketone, in-situ IR spectroscopy (often using an Attenuated Total Reflectance, or ATR, probe) can monitor the reaction's progress. rug.nl Researchers can track the disappearance of the characteristic C=C stretching vibrations of the reactants and the concurrent appearance of the product's signature peaks. mdpi.comnih.gov Key vibrational modes for this compound include a strong carbonyl (C=O) stretch around 1710 cm⁻¹, the C=C stretch of the cyclohexene ring near 1650 cm⁻¹, and the C-H stretches of the sp²-hybridized carbons of the double bond just above 3000 cm⁻¹. nih.gov Monitoring the intensity of these bands over time allows for the determination of reaction kinetics. mdpi.com

Mass spectrometry provides the molecular weight of the compound, confirming its elemental formula. The electron ionization (EI) mass spectrum of this compound shows a molecular ion (M⁺) peak at an m/z of 124, corresponding to its molecular weight. nih.gov Beyond this, the fragmentation pattern serves as a structural fingerprint. libretexts.org A prominent peak is often observed at m/z 43, corresponding to the loss of the acetyl group ([CH₃CO]⁺). Another significant fragmentation pathway is a retro-Diels-Alder reaction, where the molecular ion fragments back into its precursor diene and dienophile, giving rise to peaks corresponding to butadiene (m/z 54) and methyl vinyl ketone (m/z 70). cas.cnchemguide.co.uk Analysis of these fragments provides conclusive evidence for the cyclohexene core and the acetyl substituent.

Characteristic IR Absorption Bands and Mass Spectral Fragments for this compound

Click to view data

| Technique | Value | Assignment |

|---|---|---|

| IR Spectroscopy | ~3020 cm⁻¹ | C-H stretch (sp² alkene) |

| IR Spectroscopy | ~2930 cm⁻¹ | C-H stretch (sp³ alkane) |

| IR Spectroscopy | ~1710 cm⁻¹ | C=O stretch (ketone) |

| IR Spectroscopy | ~1650 cm⁻¹ | C=C stretch (alkene) |

| Mass Spectrometry | m/z 124 | Molecular Ion [M]⁺ |

| Mass Spectrometry | m/z 81 | [M - CH₃CO]⁺ (Loss of acetyl radical) |

| Mass Spectrometry | m/z 70 | Fragment from retro-Diels-Alder [Methyl Vinyl Ketone]⁺ |

| Mass Spectrometry | m/z 54 | Fragment from retro-Diels-Alder [Butadiene]⁺ |

| Mass Spectrometry | m/z 43 | [CH₃CO]⁺ (Acetyl cation, often the base peak) |

X-ray Crystallography of this compound Derivatives

X-ray crystallography provides the most definitive structural information, revealing precise bond lengths, bond angles, and conformational details in the solid state. nih.govlibretexts.org While obtaining a single crystal of this compound itself, a liquid at room temperature, can be challenging, its derivatives are often crystalline and suitable for analysis.

To facilitate crystallographic studies, this compound can be converted into a solid derivative, such as a semicarbazone, 2,4-dinitrophenylhydrazone, or an oxime. This process involves reacting the ketone's carbonyl group with the respective reagent. These derivatives are typically highly crystalline solids. A successful single-crystal X-ray diffraction analysis would unambiguously confirm the molecule's connectivity and stereochemistry. suniv.ac.in It would provide precise measurements of all bond lengths and angles, offering experimental data to compare with computational models. synchrotron.org.plaps.org Crucially, the crystal structure would reveal the molecule's preferred conformation in the solid state, showing whether the acetyl group adopts a pseudo-axial or pseudo-equatorial position and the exact puckering of the cyclohexene ring.

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for complementing experimental data, offering insights into structures, energies, and electronic properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311G(d,p), can be performed to optimize the molecular geometry and compute various electronic properties. researchgate.netmdpi.com

These calculations provide insights into the molecule's reactivity through analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.com Furthermore, DFT can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. For this compound, the ESP map would show a region of high electron density (negative potential) around the carbonyl oxygen, indicating its role as a site for electrophilic attack or hydrogen bonding.

Example DFT-Calculated Properties for this compound

Click to view data

| Property | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability (nucleophilicity) |

| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | ~ 2.5 - 3.0 D | Quantifies molecular polarity |

Computational chemistry is instrumental in studying the mechanisms of reactions involving this compound, particularly its formation via the Diels-Alder reaction. nccr-must.ch Theoretical models can map out the entire potential energy surface of the reaction between 1,3-butadiene and methyl vinyl ketone. nih.govacs.org This involves locating the transition state (TS) structure, which is the highest energy point along the reaction coordinate.

By calculating the geometry and energy of the transition state, chemists can determine the activation energy (Ea) of the reaction, which is crucial for understanding its kinetics. semanticscholar.org These calculations can also explain the stereoselectivity of the reaction (i.e., the preference for the endo or exo product), although studies have shown that for simple dienes like butadiene, the selectivity may be close to 1:1 in the absence of catalysts. rsc.org The models can also investigate the influence of Lewis acid catalysts, which coordinate to the carbonyl oxygen and lower the LUMO energy of the dienophile, thereby lowering the activation energy and accelerating the reaction. mdpi.comresearchgate.net

Computational methods provide a detailed picture of the conformational landscape of this compound. sjsu.edu A conformational search can be performed using molecular mechanics or more accurate quantum mechanical methods to identify all stable conformers (local energy minima). For this compound, the primary conformers are the two half-chairs, one with a pseudo-equatorial acetyl group and one with a pseudo-axial acetyl group. rsc.org

Calculations can precisely determine the relative energies of these conformers. The results typically confirm that the conformer with the pseudo-equatorial acetyl group is lower in energy (more stable) than the pseudo-axial conformer due to the avoidance of steric clashes. masterorganicchemistry.com The energy difference between these two conformers can be calculated, allowing for a theoretical prediction of their equilibrium populations at a given temperature. Furthermore, the energy barrier for the interconversion (ring flip) between these conformers can be modeled by locating the transition state for this process, providing a complete energetic profile of the molecule's dynamic behavior. researchgate.net

Conclusion

4-Acetylcyclohexene is a valuable compound in the realm of organic synthesis, possessing a unique combination of a reactive ketone functionality and an unsaturated cyclohexene (B86901) scaffold. Its synthesis, primarily through the robust Diels-Alder reaction, and its diverse reactivity at both the carbonyl group and the double bond, make it a versatile intermediate for the construction of more complex molecular architectures. A thorough understanding of its chemical properties and reaction pathways is essential for its effective utilization in the design and synthesis of novel organic compounds.

Biocatalytic Transformations Involving 4 Acetylcyclohexene

Enzymatic Resolution and Derivatization (e.g., Kinetic Resolution)

Enzymatic kinetic resolution is a widely used technique to separate racemic mixtures into their constituent enantiomers. This process relies on an enzyme's ability to react with one enantiomer at a much higher rate than the other, resulting in an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive one.

While specific studies detailing the kinetic resolution of 4-acetylcyclohexene are not prominent in the literature, the principles can be inferred from work on analogous structures. Lipases are commonly employed for the resolution of racemic alcohols and esters. A potential pathway for this compound would first involve its reduction to the corresponding secondary alcohol, 1-(cyclohex-3-en-1-yl)ethanol. This racemic alcohol could then be a substrate for a lipase-catalyzed acylation in a non-aqueous solvent. The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted, enantiopure alcohol. This strategy has been successfully applied to resolve related cyclic structures, such as derivatives of 4-hydroxycyclohexenone, where lipase-mediated acylation achieved high enantiomeric excess.

Dynamic kinetic resolution (DKR) is an advanced form of this process that can theoretically convert 100% of a racemic starting material into a single enantiomeric product. In DKR, the enzymatic resolution is combined with an in situ racemization of the slower-reacting enantiomer. For this to be applied to this compound, a compatible chemical or enzymatic catalyst would be needed to continuously racemize the starting material as the desired enantiomer is consumed by the resolving enzyme.

Substrate Specificity Studies with Monooxygenases and Other Biocatalysts (e.g., 4-Hydroxyacetophenone Monooxygenase)

Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation, converting ketones into esters or lactones. These enzymes are of significant interest for their high regioselectivity and enantioselectivity. The potential transformation of this compound by a BVMO could yield a cyclohexenyl acetate (B1210297) derivative.

The substrate scope of many BVMOs is broad, but their activity on unsaturated ketones can be variable. It has been a common observation that α,β-unsaturated ketones are often poor substrates for these enzymes. harvard.edu However, this is not a universal rule, as studies have identified specific BVMOs capable of oxidizing cyclic α,β-unsaturated ketones to produce chiral enol-lactones or ene-lactones. rsc.org

This compound is a γ,δ-unsaturated ketone, meaning the double bond is not conjugated with the carbonyl group. This structural feature may make it a more viable substrate for certain monooxygenases compared to its conjugated counterparts. Substrate specificity studies of well-characterized enzymes like 4-Hydroxyacetophenone Monooxygenase (HAPMO) have explored a wide range of aromatic and aliphatic ketones, but have not specifically reported on this compound. Given the versatility of BVMOs, this compound remains a candidate for screening with a panel of these biocatalysts to discover novel activities.

Other biocatalysts, such as ene-reductases, could also interact with this compound. Depending on the enzyme's specificity, reduction could occur at either the carbon-carbon double bond of the cyclohexene (B86901) ring or at the carbonyl group. Studies on various fungi have shown this divergence in reactivity, where some species preferentially reduce the C=C bond while others target the C=O bond. mycosphere.org

Enantioselective Biotransformations

Enantioselective biotransformations aim to produce a single, optically pure stereoisomer from a prochiral or racemic starting material. For this compound, two primary enantioselective transformations can be envisioned: the asymmetric reduction of the ketone and the asymmetric oxidation of the cyclohexene ring.

Asymmetric Ketone Reduction: The reduction of the acetyl group in this compound leads to the formation of a new stereocenter, yielding chiral 1-(cyclohex-3-en-1-yl)ethanol. A wide variety of ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like yeast and bacteria, are known to catalyze such reductions with high enantioselectivity. nih.gov These enzymes utilize cofactors like NADPH or NADH to deliver a hydride to one face of the carbonyl group, leading to a preponderance of either the (R)- or (S)-alcohol. The selectivity is dictated by the specific enzyme used.

Asymmetric Oxidation: As discussed, a Baeyer-Villiger monooxygenase could potentially perform an enantioselective oxidation of the ketone. Furthermore, other monooxygenases, such as cytochrome P450s, could catalyze the enantioselective epoxidation of the double bond in the cyclohexene ring, yielding chiral epoxides which are valuable synthetic intermediates.

The outcomes of these potential transformations are summarized in the table below.

| Transformation Type | Biocatalyst Class | Potential Product | Chirality |

| Asymmetric Reduction | Ketoreductase (KRED) | 1-(Cyclohex-3-en-1-yl)ethanol | (R)- or (S)-alcohol |

| Baeyer-Villiger Oxidation | Monooxygenase (BVMO) | Cyclohex-3-en-1-yl acetate | Chiral ester |

| Epoxidation | Monooxygenase (P450) | 4-Acetyl-1,2-epoxycyclohexane | Chiral epoxide |

This table represents potential transformations based on known enzyme functionalities; specific outcomes for this compound would require experimental validation.

Engineering of Enzymes for this compound Transformations

While naturally occurring enzymes may exhibit some activity towards this compound, their performance (e.g., activity, stability, or selectivity) may not be optimal for synthetic applications. Protein engineering offers a path to tailor enzymes for specific substrates and desired transformations. Techniques like directed evolution and site-directed mutagenesis can be used to create enzyme variants with enhanced properties.

For instance, if a BVMO is identified with low activity on this compound, its substrate-binding pocket could be mutated to better accommodate the molecule. By altering key amino acid residues, it may be possible to improve substrate affinity and catalytic efficiency. Similarly, if a ketoreductase reduces this compound with low enantioselectivity, mutations can be introduced to reshape the active site, thereby enhancing the stereochemical control of the hydride transfer. While enzyme engineering efforts specifically targeting this compound have not been documented, the principles have been successfully applied to improve the activity of BVMOs and other enzymes on a variety of non-natural substrates. acs.org

Future Research Directions and Unexplored Reactivity

Development of Novel Catalytic Systems

The advancement of synthetic methodologies for and with 4-acetylcyclohexene is intrinsically linked to the development of more efficient, selective, and sustainable catalytic systems.

Advanced Transition Metal Catalysis : The synthesis of the acyl-cyclohexene core has been achieved using iridium(I) catalysts in tandem reactions. acs.orgresearchgate.net Future work could expand upon this by exploring other late transition metals (e.g., ruthenium, rhodium, palladium) for similar atom-economical transformations. A particularly promising avenue is the development of non-precious metal catalysts, such as those based on iron, cobalt, or nickel, to perform key transformations like selective hydrogenation, oxidation, or C-H functionalization on the cyclohexene (B86901) ring. For instance, Knölker-type iron catalysts have proven effective in the selective reduction of related hydroxycyclopentenones, suggesting their potential applicability. researchgate.net The development of catalysts for asymmetric synthesis, enabling the production of enantiomerically pure derivatives of this compound, remains a paramount objective.

Biocatalysis and Chemoenzymatic Strategies : Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. astrazeneca.com Enzymes such as ketoreductases could be employed for the stereoselective reduction of the ketone functionality in this compound to produce specific chiral alcohols. Likewise, enzymes like peroxygenases could catalyze the epoxidation of the double bond, potentially leading to valuable chiral epoxide building blocks. nih.gov Future research will likely focus on enzyme discovery through genomic screening and protein engineering to create biocatalysts tailored for non-natural reactions on the this compound scaffold. astrazeneca.com Integrating these biocatalytic steps with traditional chemical reactions in chemoenzymatic cascades could provide efficient routes to complex molecules. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comscielo.br

Automation and High-Throughput Experimentation : Coupling flow reactors with automated systems and real-time analytical tools (e.g., in-line spectroscopy) can accelerate reaction optimization. researchgate.net Automated platforms can rapidly screen a wide range of catalysts, solvents, and reaction conditions, significantly reducing the time required for process development. soci.org This data-driven approach, potentially enhanced by machine learning algorithms, will be crucial for discovering novel reactivity and optimizing synthetic routes involving this compound. researchgate.net

Exploration of New Reaction Manifolds

The unique combination of two reactive functional groups in this compound opens the door to discovering novel reaction pathways and synthetic strategies.

Tandem and Cascade Reactions : The development of tandem reactions, where multiple bond-forming events occur in a single operation, is a key goal of modern organic synthesis. Future research could focus on designing novel cascades initiated at one of the functional groups of this compound. For example, a reaction could begin with a conjugate addition to the olefin, followed by an intramolecular aldol (B89426) reaction involving the ketone. The discovery of a base-mediated acs.orgresearchgate.net-hydride shift in a related cyclohexene synthesis suggests that similar non-obvious mechanistic pathways could be harnessed. researchgate.net

Multicomponent Reactions (MCRs) : this compound is an ideal candidate for use in MCRs, which allow for the construction of complex molecules from three or more starting materials in a single step. mdpi.com The ketone or the alkene could participate in well-known MCRs like the Hantzsch or Biginelli reactions, or in the development of entirely new multicomponent processes. mdpi.com Applying biocatalysts to MCRs involving this compound is another emerging frontier that combines the efficiency of MCRs with the selectivity of enzymes. mdpi.com

Chemoenzymatic Derivatization : A powerful future direction involves using enzymes to generate chiral intermediates from this compound, which can then be used in further chemical transformations. For instance, a fungal peroxygenase could create a naphthalene (B1677914) epoxide that is subsequently opened by a nucleophile. nih.gov A similar strategy could be applied to this compound, where the enzymatically formed epoxide is ring-opened to yield a variety of trans-disubstituted cyclohexene derivatives, providing rapid access to chiral building blocks for pharmaceuticals and natural product synthesis. nih.gov

Advanced Materials Science Applications (as building blocks, not material properties)

As a functionalized cyclic olefin, this compound is a promising building block for the synthesis of advanced polymers and materials.

Functional Monomer Synthesis : The structure of this compound allows for its derivatization into a range of novel monomers. For example, epoxidation of the double bond would yield an epoxide monomer analogous to cyclohexene oxide, which is used in ring-opening copolymerization (ROCOP) with CO2 to produce poly(cyclohexene carbonate). mdpi.com The presence of the acetyl group would introduce pendant ketone functionalities into the resulting polymer, which could be used for subsequent cross-linking or post-polymerization modification.

Building Block for Specialty Polymers : The polymerization of cyclic olefins like vinylcyclohexane (B147605) is known to produce polymers with unique properties. researchgate.net this compound could be used as a monomer or comonomer in various polymerization reactions, such as ring-opening metathesis polymerization (ROMP) or Ziegler-Natta polymerization, to create polymers with tailored characteristics. The development of switchable catalysts could enable the one-pot synthesis of complex block copolymers, such as ABA triblock polymers where a rigid block derived from a this compound monomer is combined with a soft, flexible block, leading to new thermoplastic elastomers or toughened plastics. nih.gov The inherent functionality of the monomer provides a route to materials with enhanced adhesion, thermal stability, or chemical resistance.

常见问题

Q. How do solvent polarity and proticity affect the photostability of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。